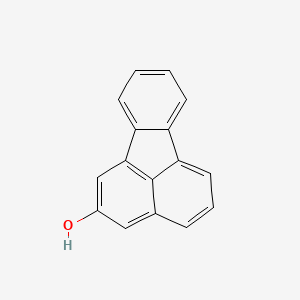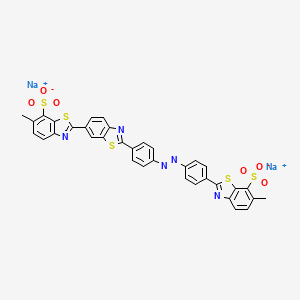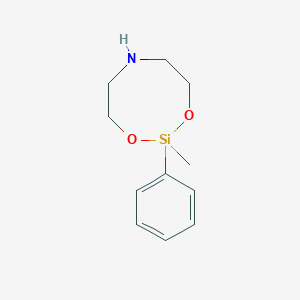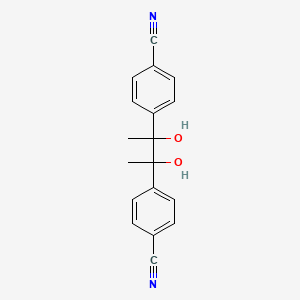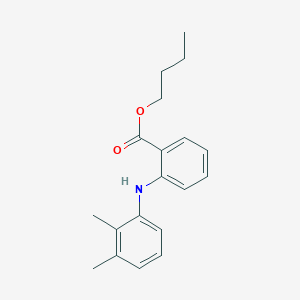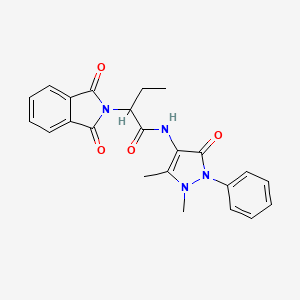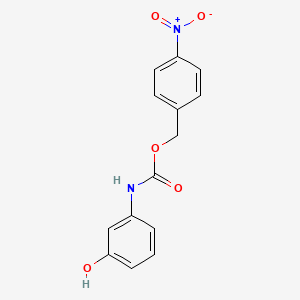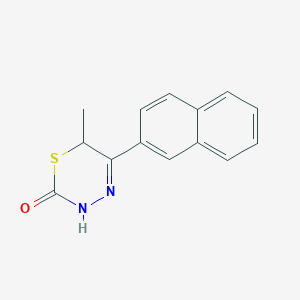![molecular formula C38H34N2O3 B14412276 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate CAS No. 85610-13-5](/img/structure/B14412276.png)
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate is a complex organic compound known for its vibrant color properties. It is often used in various scientific and industrial applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a dye or indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate include:
- 2-((2-ethyl-6-methylanilino)carbonyl)benzoic acid
- 2-(2,6-diethylanilino)carbonyl)benzoic acid
- 2-(2-benzoylanilino)carbonyl)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique color properties and reactivity. This makes it particularly valuable in applications requiring precise and consistent color characteristics.
Propriétés
Numéro CAS |
85610-13-5 |
|---|---|
Formule moléculaire |
C38H34N2O3 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C38H34N2O3/c1-5-25-13-9-11-23(3)36(25)39-27-17-19-33-31(21-27)35(29-15-7-8-16-30(29)38(41)42)32-22-28(18-20-34(32)43-33)40-37-24(4)12-10-14-26(37)6-2/h7-22,39-40H,5-6H2,1-4H3 |
Clé InChI |
LMCFNJMOBWARJY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC2=CC3=C(C=C2)[O+]=C4C=CC(=CC4=C3C5=CC=CC=C5C(=O)[O-])NC6=C(C=CC=C6CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


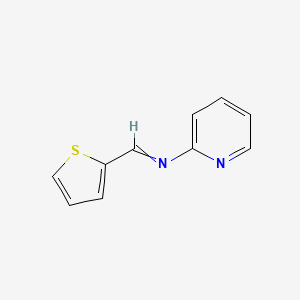
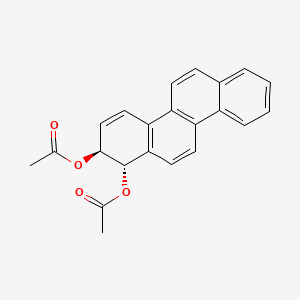
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
